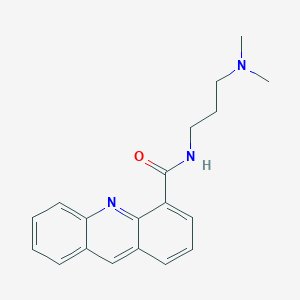
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-, also known as ACPD, is a chemical compound that belongs to the acridine family. It is a heterocyclic organic compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol. ACPD has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- acts as an agonist at metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- binds to the receptor and activates the associated G protein, leading to downstream signaling events that ultimately result in changes in synaptic function.
Biochemical And Physiological Effects
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to modulate synaptic transmission and plasticity, regulate neuronal excitability, and have neuroprotective effects in various models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- in lab experiments is its high potency and specificity for metabotropic glutamate receptors. This allows for precise modulation of synaptic function and plasticity. However, one limitation is that 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-. One area of interest is the development of more selective agonists for specific subtypes of metabotropic glutamate receptors, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the mechanisms underlying 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-'s neuroprotective effects, which could lead to the development of novel treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the potential off-target effects of 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- and how they may impact experimental outcomes.
Synthesis Methods
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can be synthesized through a multi-step process involving the reaction of acridine with various reagents. One of the most commonly used methods involves the reaction of acridine with 3-dimethylaminopropylamine in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist at metabotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
properties
CAS RN |
106626-57-7 |
|---|---|
Product Name |
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- |
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-22(2)12-6-11-20-19(23)16-9-5-8-15-13-14-7-3-4-10-17(14)21-18(15)16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,23) |
InChI Key |
KYCOMXWKGOQFDE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Other CAS RN |
106626-57-7 |
synonyms |
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



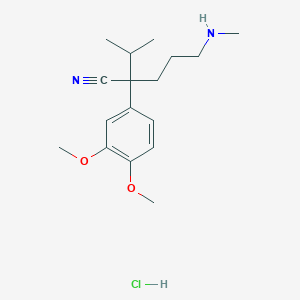

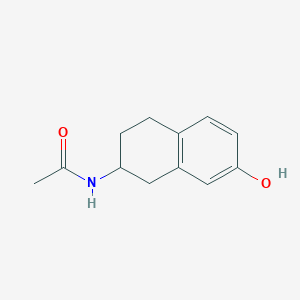
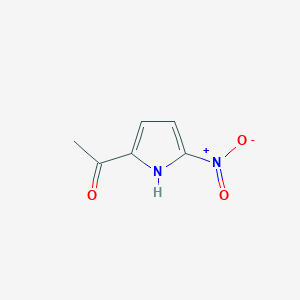
![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)


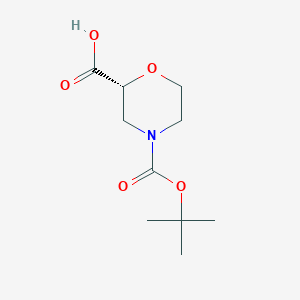
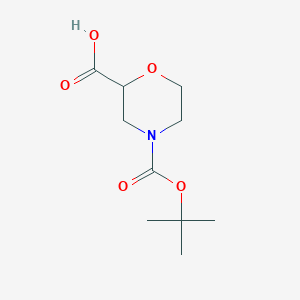

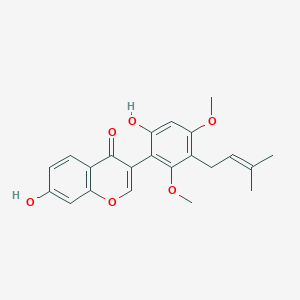

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
